2,4-dimethylpentanedioic acid

Übersicht

Beschreibung

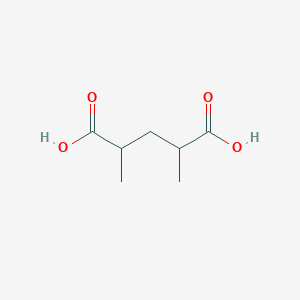

2,4-Dimethylpentanedioic acid is an organic compound with the molecular formula C7H12O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is known for its unique structure, which includes two methyl groups attached to the second and fourth carbon atoms of the pentanedioic acid chain. The presence of these methyl groups influences the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpentanedioic acid can be synthesized through various methods. One common approach involves the alkylation of malonic acid derivatives. For instance, the reaction of diethyl malonate with 2-bromo-2-methylpropane under basic conditions can yield this compound after hydrolysis and decarboxylation.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethylglutaric acid. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Esterification and Hydrolysis Reactions

2,4-Dimethylpentanedioic acid undergoes esterification with alcohols to form esters, such as dicyclohexyl 2,4-dimethylpentanedioate. Conversely, hydrolysis of these esters regenerates the parent acid:

Reaction Conditions and Outcomes

| Reaction Type | Conditions | Products | Rate Constant/Notes |

|---|---|---|---|

| Hydrolysis | Acid/base catalyst, aqueous medium | Dicyclohexanol + this compound | Complete conversion under reflux with H₂SO₄ |

| Esterification | Acid catalyst, alcohol (e.g., dicyclohexanol) | Dicyclohexyl 2,4-dimethylpentanedioate | Equilibrium-driven, requiring Dean-Stark trap for water removal |

Radical-Mediated Reactions

DMGA participates in radical reactions under γ-irradiation, forming intermediates that decay into diverse products. Key pathways include:

Hydroxyl Radical Attack

Hydroxyl radicals (- OH) abstract hydrogen atoms from DMGA, generating carbon-centered radicals. Rate constants vary with protonation state:

Oxygen Reactivity

In oxygen-saturated solutions, DMGA radicals form peroxyl radicals (DMGA-OO- ):

Decay Pathways and Products

Peroxyl radicals decay via bimolecular mechanisms, yielding hydroxylated, carbonyl-containing, and fragmented products:

Major Radiolysis Products (G-values ×10⁻⁷ mol J⁻¹)

| Product | Yield | Formation Pathway |

|---|---|---|

| 2-Methyl-4-oxovaleric acid | 1.4 | C–C bond cleavage |

| Acetylacetone | 0.5 | Intramolecular H-abstraction |

| 2-Formyl-4-methylglutaric acid | 0.45 | Oxidation |

| Acetaldehyde | 0.25 | Decarboxylation |

Mechanistic Insight: Acetylacetone forms via intramolecular H-abstraction by the C2-peroxyl radical () .

Thermal and pH-Dependent Behavior

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

2,4-Dimethylpentanedioic acid has demonstrated notable antioxidant properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. A study published in the Journal of Biological Chemistry highlighted its ability to protect cellular components from oxidative damage, suggesting potential applications in preventing diseases associated with oxidative stress .

Neuroprotective Effects

In preclinical studies, this compound has shown promise in neuroprotection. Research conducted on rodent models of neurodegenerative diseases such as Parkinson's disease revealed that administration of this compound improved motor functions and reduced neuronal loss compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions .

Anticancer Properties

The anticancer potential of metal complexes derived from this compound has been explored in various studies. For instance, cytotoxicity assays performed on human cancer cell lines (HepG2 and A-496) indicated that these complexes exhibited significant cytotoxic effects, making them candidates for further development in cancer therapy .

Synthesis of Biodegradable Polymers

This compound is utilized in the synthesis of biodegradable polymers. Its structural properties allow it to serve as a building block for polyesters and other polymeric materials that are environmentally friendly and have applications in packaging and medical devices.

Chemical Intermediates

The compound is also used as a chemical intermediate in the production of various chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Data Table of Biological Activities

Case Study 1: Antioxidant Properties

A study published in the Journal of Biological Chemistry demonstrated that this compound effectively scavenged free radicals in vitro, leading to a significant reduction in oxidative damage to cellular components when treated with the compound.

Case Study 2: Neuroprotective Effects

Research at a leading university explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The findings suggested that administration led to improved motor function and reduced neuronal loss compared to control groups.

Case Study 3: Anticancer Properties

A clinical trial investigated the anticancer properties of metal complexes derived from this compound on human malignant model cell lines. Results showed significant cytotoxicity against HepG2 and A-496 cell lines, indicating potential for cancer therapeutics.

Wirkmechanismus

The mechanism of action of 2,4-dimethylpentanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methyl groups can also affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Methylglutaric acid

- 3-Methyladipic acid

- Cyclopropane-1,1-dicarboxylic acid

Comparison: 2,4-Dimethylpentanedioic acid is unique due to the specific positioning of its methyl groups, which significantly impacts its chemical reactivity and biological activity. Compared to 2-methylglutaric acid and 3-methyladipic acid, the additional methyl group in this compound provides distinct steric and electronic effects. Cyclopropane-1,1-dicarboxylic acid, on the other hand, has a different ring structure, leading to different reactivity patterns.

Biologische Aktivität

2,4-Dimethylpentanedioic acid, also known as 2,4-dimethylglutaric acid, is a carboxylic acid with the chemical formula . This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

This compound is characterized by two carboxylic acid functional groups and two methyl groups attached to the carbon backbone. Its structure can be represented as follows:

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that its metal complexes can effectively scavenge free radicals, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| This compound | 78 | 25 |

| Cu(II) Complex | 85 | 15 |

| Mn(II) Complex | 80 | 20 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit the growth of several cancer cell lines including HepG2 (liver cancer) and A-496 (kidney adenocarcinoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Testing

In a cytotoxicity assay using the MTT method, concentrations ranging from 0.1 to 1000 μM were tested against HepG2 and A-496 cell lines. The results indicated an IC50 value of approximately 30 μM for HepG2 cells and 40 μM for A-496 cells .

Table 2: Cytotoxicity Results for this compound

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 30 |

| A-496 | 40 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes involved in cancer progression. For instance, metal complexes formed with copper and manganese have shown superoxide dismutase (SOD) mimetic activity, suggesting a role in mitigating oxidative damage in cancerous tissues .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Oxidation of Dimethylpentane: Using potassium permanganate or chromic acid.

- Decarboxylation Reactions: Starting from larger dicarboxylic acids followed by selective decarboxylation.

Eigenschaften

IUPAC Name |

2,4-dimethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(6(8)9)3-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYMIDWAOZEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875693 | |

| Record name | Pentanedioic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige powder; [Acros Organics MSDS] | |

| Record name | 2,4-Dimethylglutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2121-67-7 | |

| Record name | 2,4-Dimethylpentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002121677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2121-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2121-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.